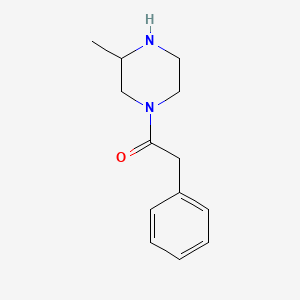
6-(4-Ethylthiophenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Ethylthiophenyl)nicotinic acid (ETNA) is an organic compound with a unique structure and properties. It is a derivative of nicotinic acid, and is used in various scientific and medical research applications. It is known for its ability to interact with other molecules, and its various biochemical and physiological effects.
科学研究应用
6-(4-Ethylthiophenyl)nicotinic acid, 95% is used in a variety of scientific and medical research applications. It has been used as a tool in studies of the structure of proteins, as well as to investigate the role of specific amino acids in protein folding and stability. It has also been used to study the effects of drugs on the nervous system, as well as to investigate the effects of environmental pollutants on the cardiovascular system.
作用机制
The mechanism of action of 6-(4-Ethylthiophenyl)nicotinic acid, 95% is not fully understood. It is believed that 6-(4-Ethylthiophenyl)nicotinic acid, 95% binds to certain receptors in the body, such as nicotinic acetylcholine receptors, and modulates the activity of these receptors. This modulation can lead to a variety of biochemical and physiological effects, depending on the specific receptor and the concentration of 6-(4-Ethylthiophenyl)nicotinic acid, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Ethylthiophenyl)nicotinic acid, 95% depend on the concentration of the compound, as well as the specific receptors it binds to. At low concentrations, 6-(4-Ethylthiophenyl)nicotinic acid, 95% can act as an agonist, stimulating the activity of certain receptors. At higher concentrations, it can act as an antagonist, blocking the activity of certain receptors. 6-(4-Ethylthiophenyl)nicotinic acid, 95% has been shown to have effects on the cardiovascular system, the nervous system, and the immune system.
实验室实验的优点和局限性
The advantages of using 6-(4-Ethylthiophenyl)nicotinic acid, 95% in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to interact with various proteins and receptors. The main limitation of 6-(4-Ethylthiophenyl)nicotinic acid, 95% is that its effects are concentration-dependent, making it difficult to predict the exact effects of a given concentration.
未来方向
There are a number of potential future directions for 6-(4-Ethylthiophenyl)nicotinic acid, 95% research. These include further investigation into the mechanism of action of the compound, as well as studies of its effects on specific organs and tissues. Additionally, further research into the potential therapeutic applications of 6-(4-Ethylthiophenyl)nicotinic acid, 95% could lead to the development of novel drugs and treatments. Finally, further research into the synthesis of 6-(4-Ethylthiophenyl)nicotinic acid, 95% could lead to improved methods for producing the compound in larger quantities.
合成方法
6-(4-Ethylthiophenyl)nicotinic acid, 95% is synthesized through a three-step synthesis process. First, a pyridine ring is formed by the reaction of 4-ethylthiophene and acetic anhydride. This is followed by the addition of ethyl bromide to the pyridine ring, forming the ethylthiophenyl group. Finally, the ethylthiophenyl group is reacted with nicotinic acid to form 6-(4-Ethylthiophenyl)nicotinic acid, 95%.
属性
IUPAC Name |
6-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-18-12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOYIZRRRCRKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














